3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Description
3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic organic compound featuring a benzothiazine core fused with a dihydrothiazine ring and substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₄ClNS, with a molecular weight of 259.78 g/mol.
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS.ClH/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13;/h1-9,13,15H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWGRLXLPCOMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2S1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585821 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24033-90-7 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine (C₁₄H₁₃NS) features a bicyclic system comprising a benzene ring fused to a thiazine ring, with a phenyl substituent at position 3. The hydrochloride salt forms via protonation of the secondary amine group, yielding a molecular weight of 263.84 g/mol (base: 227.33 g/mol + HCl). Key computed properties include:
| Property | Value (Base Compound) | Value (Hydrochloride) |
|---|---|---|
| XLogP3 | 3.7 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 | 2 |
| Topological Polar Surface Area | 37.3 Ų | 64.8 Ų (estimated) |
The hydrochloride salt exhibits enhanced aqueous solubility due to ionic character, a critical factor in pharmaceutical formulation.
Synthetic Methodologies
Cyclocondensation of 2-Aminothiophenol Derivatives
A patented route (EP0146102B1) involves the cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions.
Procedure :
- Reactants : 2-Aminothiophenol (1.0 equiv), cinnamaldehyde (1.2 equiv), hydrochloric acid (3.0 equiv).
- Solvent System : Ethanol/water (4:1 v/v).
- Conditions : Reflux at 80°C for 8–12 hours.
- Workup : Neutralization with NaHCO₃, extraction with methylene chloride, and HCl-mediated precipitation.
Outcome :
This method leverages the electrophilicity of the α,β-unsaturated carbonyl to form the thiazine ring, with HCl ensuring salt formation during the final isolation.
Reductive Amination of Benzothiazinones
An alternative approach reduces 3-phenyl-1,4-benzothiazin-2-one to the dihydro intermediate, followed by hydrochloride salt formation.
Procedure :
- Reduction Step :
- Substrate: 3-Phenyl-1,4-benzothiazin-2-one (1.0 equiv).
- Reducing Agent: Sodium borohydride (2.5 equiv) in tetrahydrofuran.
- Conditions: 0°C to room temperature, 4 hours.
- Acidification :
- Treatment with 6M HCl in diethyl ether.
- Precipitation at −20°C for 12 hours.
Outcome :
Critical Process Parameters
Solvent Selection
Acid Stoichiometry
Excess HCl (≥3.0 equiv) ensures complete protonation of the amine while preventing lactamization side reactions.
Purification and Characterization
Crystallization Optimization
| Parameter | Conditions | Purity Improvement |
|---|---|---|
| Antisolvent | Diethyl ether | 88% → 95% |
| Cooling Rate | 0.5°C/min | Reduced occlusions |
| Seed Crystal Size | 50–100 μm | Uniform morphology |
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 7.45–7.20 (m, 5H, Ph), 4.32 (s, 2H, CH₂), 3.88 (t, J=6.5 Hz, 2H, SCH₂).
- IR (KBr) : 2550 cm⁻¹ (S-H, absent in hydrochloride), 1720 cm⁻¹ (C=N⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | Industrial |
| Reductive Amination | 63 | 92 | Lab-scale |
Cyclocondensation offers superior efficiency but requires strict temperature control to minimize thioether byproducts.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The benzothiazine core undergoes reversible cyclization under acidic or basic conditions. Key methods include:
-
Mechanism : Nucleophilic attack by sulfur on α-carbon of bromoacetophenone, followed by NH₂-mediated cyclization and water elimination .
-
Industrial-scale cyclization uses controlled reactors to maximize purity.
Nucleophilic Substitution
The sulfur and nitrogen atoms participate in nucleophilic reactions:
With Electrophilic Carbonyls
With Halogenated Compounds
Reactions with bromoacetophenones yield amoebicidal derivatives (e.g., 3-(2,4-dichlorophenyl)-2H-benzo[b] thiazine) .
Acylation and Alkylation
The secondary amine undergoes functionalization:
-
Acylation preserves the thiazine ring without degradation.
Oxidation and Redox Reactions
The thiazine ring is redox-active:
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions:
| Dipole | Conditions | Product | Selectivity |
|---|---|---|---|
| Glycosyl azides | Cu(I), RT | 1,2,3-Triazolyl-benzothiazine hybrids | Antifungal |
| Methyl-N-benzoyl-α-azidoglycinate | Thermal, 100°C | Monosubstituted triazoles | Antibacterial |
Rearrangements
Base-induced rearrangements alter ring topology:
| Base | Equivalents | Product | Mechanism |
|---|---|---|---|
| t-BuOK | 2 | 1,2-Benzisothiazoles | Diaza- -Wittig |
| t-BuOK | 6 | 1,2-Benzothiazine 1,1-dioxides | Dianion-mediated |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives can inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections . This highlights the potential use of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride as a scaffold for developing new antimicrobial agents.
Neurological Applications
Benzothiazine derivatives have been explored as positive allosteric modulators for AMPA receptors in neurological research. The structural modifications on the benzothiazine core can significantly influence their potency and efficacy as AMPAR potentiators . This suggests that this compound could be further investigated for its neuroprotective effects or cognitive enhancement capabilities.
Anorectic Activity
There is evidence that certain benzothiazine derivatives possess anorectic activity, potentially useful in weight management therapies. The mechanisms by which these compounds exert their effects are still under investigation but may involve modulation of neurotransmitter systems related to appetite regulation .
Study on Antimicrobial Properties
A study published in a peer-reviewed journal assessed various benzothiazine derivatives' effectiveness against Staphylococcus aureus. The results indicated that specific substitutions on the benzothiazine ring enhanced antibacterial activity significantly compared to unsubstituted analogs .
Neurological Research
In a recent study focusing on AMPA receptor modulation, researchers synthesized several derivatives of benzothiazines and evaluated their binding affinities using advanced techniques such as X-ray crystallography and NMR spectroscopy. The findings demonstrated that specific structural features were crucial for enhancing receptor interaction and subsequent biological activity .
Mechanism of Action
The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
Key Observations :
- Toxicity: The hydrochloride form exhibits higher systemic toxicity than non-ionic analogs, likely due to enhanced solubility and bioavailability .
Functional Group Modifications
3,4-Dihydro-2H-1,4-benzothiazine 1,1-Dioxide
- Structure : Incorporates sulfone groups (S=O) at the 1-position.
- Properties : Increased polarity and reduced reactivity compared to the parent benzothiazine.
- Applications : Explored as a precursor for sulfonamide-based drugs .
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
Pharmacological Analogs
Benzo[f]dithiazepin-3-ones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one)
- Structure : Replaces sulfur with disulfide bonds and expands the ring system.
- Activity : Demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range .
- Comparison: The benzothiazine core shows better metabolic stability than dithiazepinones due to reduced susceptibility to oxidative cleavage .
Pyrido-Benzothiazine Derivatives
- Structure : Fused pyridine and benzothiazine rings.
- Activity : High antimicrobial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) .
Biological Activity
3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS No. 24033-90-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.
- Molecular Formula : C14H14ClNS
- Molecular Weight : 263.79 g/mol
- CAS Number : 24033-90-7
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Aspergillus niger | Significant antifungal activity |
In a study evaluating the antimicrobial efficacy of thiazine derivatives, compounds similar to 3-phenyl-3,4-dihydro-2H-benzothiazine showed promising results with minimum inhibitory concentrations (MIC) demonstrating effectiveness against resistant strains.
Anticancer Activity
Benzothiazine derivatives have been investigated for their potential anticancer properties. The following findings summarize their effects:
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Induced apoptosis in vitro | |
| Leukemia | Inhibition of cell proliferation |
In vitro studies have shown that certain derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazine compounds has also been explored. Research indicates that these compounds can reduce inflammation markers in various models:
- Cytokine Inhibition : Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with benzothiazine derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of 3-phenyl-3,4-dihydro-2H-benzothiazine hydrochloride revealed that it exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the compound's efficacy, yielding inhibition zones comparable to established antibiotics.
Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer mechanisms of benzothiazine derivatives, researchers observed that treatment with these compounds resulted in significant apoptosis in leukemia cell lines. Flow cytometry analyses indicated an increase in early apoptotic cells when treated with specific concentrations of the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, and how are intermediates validated?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 2-aminothiophenol with phenylacetylene derivatives in ethanol/HCl yields the dihydrobenzothiazine core, followed by hydrochloride salt formation .
- Intermediate Characterization : Use 1H/13C NMR to confirm regioselectivity and LC-MS for purity (>95%). X-ray crystallography (e.g., Cu Kα radiation) resolves stereochemical ambiguities in intermediates .
Q. Which analytical techniques are essential for structural confirmation of the compound?
- Spectroscopy :
- FT-IR: Identify characteristic bands (e.g., C-S stretch at 650–750 cm⁻¹, NH⁺ vibration at 2500–3000 cm⁻¹).
- NMR: 1H NMR in DMSO-d6 typically shows aromatic protons (δ 6.8–7.5 ppm) and diastereotopic CH2 protons (δ 3.1–4.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction confirms the planar benzothiazine ring and hydrochloride counterion positioning .
Advanced Research Questions
Q. How can reaction yields be optimized for N-alkylation or aryl substitution on the benzothiazine core?
- Strategies :
- Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions.
- Screen catalysts: Pd(OAc)₂ improves cross-coupling yields for aryl substitutions by 20–30% compared to traditional methods .
- Data-Driven Optimization : Design a Taguchi orthogonal array (variables: solvent polarity, temperature, catalyst loading) to identify optimal conditions.
Q. How to address contradictions in reported biological activity data (e.g., varying IC50 values in kinase assays)?
- Root Cause Analysis :
- Assay Conditions: Compare buffer pH (e.g., HEPES vs. Tris alters protonation states) and ATP concentrations (Km adjustments affect inhibition potency).
- Protein Source: Recombinant vs. native kinases may have structural variations affecting binding .
- Resolution : Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .
Q. What experimental designs are recommended for pharmacokinetic (PK) and metabolic stability studies?
- In Vitro Models :
- Hepatic Microsomal Assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH to quantify metabolic half-life (t1/2).
- Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- In Vivo PK : Use Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis. Apply non-compartmental modeling for AUC and clearance calculations .
Q. How to investigate the mechanism of action using computational approaches?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GSK-3β kinase) over 100 ns trajectories to identify stable binding conformers.
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
